Methyl 4-hydroxy-3-iodobenzoate

Description

The exact mass of the compound Methyl 4-hydroxy-3-iodobenzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.86e-04 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-hydroxy-3-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-3-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

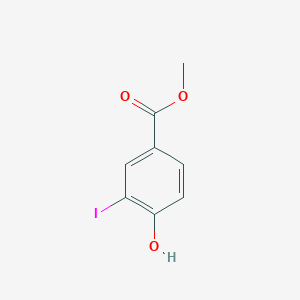

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNOLLHARLSLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463111 | |

| Record name | Methyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15126-06-4 | |

| Record name | Methyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-3-iodobenzoate from Methyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-hydroxy-3-iodobenzoate, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the well-established method of electrophilic iodination of methyl 4-hydroxybenzoate. This document details the prevalent synthetic protocol, explores alternative methodologies, and presents the underlying chemical principles.

Introduction

Methyl 4-hydroxy-3-iodobenzoate is a key building block in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of multiple functional groups: a hydroxyl group, a methyl ester, and an iodine atom on an aromatic ring. The iodine atom, in particular, serves as a versatile handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental in modern drug discovery and development. The regioselective introduction of this iodine atom onto the methyl 4-hydroxybenzoate scaffold is a critical synthetic step.

Primary Synthesis Route: Iodination with Iodine Monochloride

The most commonly cited and well-documented method for the synthesis of methyl 4-hydroxy-3-iodobenzoate is the direct iodination of methyl 4-hydroxybenzoate using iodine monochloride (ICl) in acetic acid. This method is favored for its high yield and relatively straightforward procedure.

Reaction Scheme

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of methyl 4-hydroxybenzoate is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the methyl ester, the incoming electrophile (I+) is directed to the ortho position.

Caption: General reaction scheme for the synthesis of Methyl 4-hydroxy-3-iodobenzoate.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of methyl 4-hydroxy-3-iodobenzoate using iodine monochloride.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-hydroxybenzoate | [1] |

| Reagent | Iodine Monochloride (ICl) | [1] |

| Solvent | Acetic Acid | [1] |

| Reaction Temperature | 65°C | [1] |

| Reaction Time | 5 hours at 65°C, then 16 hours at RT | [1] |

| Yield | 90.3% | [1] |

| Purity of Crude Product | 99% (by LCMS and HNMR) | [1] |

Detailed Experimental Protocol

This protocol is based on a reported synthesis.[1]

Materials:

-

Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol)

-

Iodine monochloride (37.8 g, 0.233 mol)

-

Glacial Acetic Acid (250 mL)

-

Water (for washing)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Dissolution of Starting Material: In a three-neck round-bottom flask, dissolve methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid.

-

Heating: Stir the mixture and heat to 65°C using a heating mantle.

-

Preparation of Reagent Solution: In a separate beaker, dissolve iodine monochloride (37.8 g, 0.233 mol) in 50 mL of acetic acid.

-

Addition of Reagent: Slowly add the iodine monochloride solution dropwise to the heated solution of methyl 4-hydroxybenzoate over a period of 40 minutes using the dropping funnel.

-

Reaction: Maintain the reaction mixture at 65°C with continuous stirring for 5 hours.

-

Cooling: After 5 hours, remove the heat source and allow the reaction mixture to stir at room temperature for 16 hours. A precipitate will form during this time.

-

Isolation of Product: Collect the precipitated product by filtration.

-

Washing: Wash the collected solid with water to remove any remaining acetic acid and inorganic impurities.

-

Drying: Dry the product under vacuum to obtain methyl 4-hydroxy-3-iodobenzoate. The initial crop of the product can be collected, and the mother liquor can be concentrated to yield an additional amount of the product.[1]

Alternative and Emerging Synthetic Methodologies

While the iodine monochloride method is robust, researchers may consider alternative reagents for reasons such as milder reaction conditions, improved safety profiles, or different selectivity with more complex substrates.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a versatile and easy-to-handle electrophilic iodinating agent. It is often used for the iodination of activated aromatic compounds, including phenols.

One notable, environmentally friendly approach involves the solid-state iodination of aromatic compounds by grinding them with NIS and a catalytic amount of acetic acid at room temperature.[2] This method offers several advantages, including very short reaction times (5-8 minutes) and high yields (94-99%) for a variety of substrates.[2] Although a specific protocol for methyl 4-hydroxybenzoate is not detailed, this approach presents a promising and efficient alternative to solution-phase reactions.

Caption: Experimental workflow for the synthesis using Iodine Monochloride.

Mechanism of Iodination

The iodination of methyl 4-hydroxybenzoate is a classic example of electrophilic aromatic substitution. The mechanism involves the generation of an electrophilic iodine species that attacks the electron-rich aromatic ring.

Caption: Simplified mechanism of electrophilic iodination.

Conclusion

The synthesis of methyl 4-hydroxy-3-iodobenzoate from methyl 4-hydroxybenzoate is a well-established and efficient process, with the iodine monochloride method providing high yields and a straightforward protocol. For researchers seeking greener, faster, or milder alternatives, methods employing N-iodosuccinimide, particularly solid-state grinding techniques, show significant promise. The choice of synthetic route will ultimately depend on factors such as scale, available resources, and specific experimental constraints. This guide provides the necessary technical details for the successful synthesis and further exploration of this important chemical intermediate.

References

"Methyl 4-hydroxy-3-iodobenzoate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 4-hydroxy-3-iodobenzoate. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

Core Chemical Properties and Structure

Methyl 4-hydroxy-3-iodobenzoate is a halogenated derivative of methylparaben. Its chemical structure and key identifiers are presented below. The presence of an iodine atom on the aromatic ring makes it a versatile precursor for various cross-coupling reactions, enabling the introduction of diverse functional groups.

Caption: Chemical structure of Methyl 4-hydroxy-3-iodobenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-hydroxy-3-iodobenzoate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₃ | [1][2] |

| Molecular Weight | 278.04 g/mol | [2][3][4] |

| CAS Number | 15126-06-4 | [1][2] |

| Melting Point | 155-159 °C | [1] |

| Appearance | Solid | |

| IUPAC Name | methyl 4-hydroxy-3-iodobenzoate | [2] |

| InChI Key | PXNOLLHARLSLHY-UHFFFAOYSA-N | [1][2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)I | [1][2] |

Spectral Data Summary

While raw spectral data is not included, the following table summarizes the expected characteristic signals for Methyl 4-hydroxy-3-iodobenzoate based on its structure. Actual spectral data can be found in the cited references.[2][5]

| Spectroscopy | Expected Key Signals |

| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the substituents), a singlet for the hydroxyl proton, and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the aromatic carbons (including those directly attached to iodine, hydroxyl, and carboxyl groups), the carbonyl carbon of the ester, and the methyl carbon of the ester. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z corresponding to the molecular weight (278.04). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester group. |

Experimental Protocols

Synthesis of Methyl 4-hydroxy-3-iodobenzoate

A common method for the synthesis of Methyl 4-hydroxy-3-iodobenzoate involves the iodination of Methyl 4-hydroxybenzoate. A detailed protocol is outlined below.[1]

Materials:

-

Methyl 4-hydroxybenzoate

-

Iodine monochloride (ICl)

-

Acetic acid

Procedure:

-

Dissolve Methyl 4-hydroxybenzoate (0.233 mol) in 200 mL of acetic acid in a suitable reaction vessel.

-

Heat the mixture to 65°C with stirring.

-

Slowly add a solution of iodine monochloride (0.233 mol) dissolved in 50 mL of acetic acid dropwise over a period of 40 minutes.

-

Maintain the reaction mixture at 65°C for 5 hours with continuous stirring.

-

Allow the reaction to stir at room temperature for an additional 16 hours.

-

Collect the precipitated product by filtration.

-

Wash the solid product with water.

-

Dry the product under vacuum to yield Methyl 4-hydroxy-3-iodobenzoate.

Caption: A flowchart illustrating the synthesis of Methyl 4-hydroxy-3-iodobenzoate.

Role in Drug Development and Research

Methyl 4-hydroxy-3-iodobenzoate is not typically investigated for its direct biological activity. Instead, its significance lies in its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom allows for the facile introduction of various functionalities through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This strategic placement of a reactive handle on a benzoate scaffold is highly valuable in medicinal chemistry for the construction of compound libraries for drug discovery.

For instance, it can be a precursor for the synthesis of novel acylhydrazones, a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[6]

Caption: The role of Methyl 4-hydroxy-3-iodobenzoate as a key intermediate.

References

- 1. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]

- 2. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. orgsyn.org [orgsyn.org]

- 5. 15126-06-4|Methyl 4-hydroxy-3-iodobenzoate|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-hydroxy-3-iodobenzoate (CAS: 15126-06-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-3-iodobenzoate, a key chemical intermediate. This document consolidates its chemical and physical properties, spectral data, safety information, and detailed experimental protocols for its synthesis and subsequent reactions.

Chemical and Physical Properties

Methyl 4-hydroxy-3-iodobenzoate is a solid organic compound.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 15126-06-4 | [2][3] |

| Molecular Formula | C₈H₇IO₃ | [2][3][4] |

| Molecular Weight | 278.04 g/mol | [3][4] |

| IUPAC Name | methyl 4-hydroxy-3-iodobenzoate | [4] |

| Synonyms | 4-Hydroxy-3-iodo-benzoic acid methyl ester, Methyl 3-iodo-4-hydroxybenzoate | [3][4] |

| Appearance | Solid | [1] |

| Melting Point | 155-159 °C (lit.) | [5] |

| Purity | 95% - 97% | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of Methyl 4-hydroxy-3-iodobenzoate. A summary of available spectral information is provided below.

| Spectroscopic Data | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (MS) | Available |

| Infrared (IR) Spectroscopy | Available |

Note: Detailed spectra can be accessed through various chemical databases.

Safety and Hazard Information

Methyl 4-hydroxy-3-iodobenzoate is classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful.[6]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes serious eye damage | H318 |

Precautionary Statements: P260, P301+P312, P337+P313.[6]

Experimental Protocols

Synthesis of Methyl 4-hydroxy-3-iodobenzoate

This protocol details the synthesis of Methyl 4-hydroxy-3-iodobenzoate from Methyl 4-hydroxybenzoate.

Materials:

-

Methyl 4-hydroxybenzoate

-

Acetic acid

-

Iodine monochloride (ICl)

-

Water

Procedure:

-

Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid in a suitable reaction vessel.

-

Heat the mixture to 65°C while stirring.

-

Slowly add a solution of ICl (37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.

-

Maintain the reaction mixture at 65°C for 5 hours with continuous stirring.

-

Allow the reaction to stir for an additional 16 hours at room temperature.

-

Collect the precipitated product by filtration.

-

Wash the collected solid with water.

-

Dry the product under vacuum to yield Methyl 4-hydroxy-3-iodobenzoate.[5]

Synthesis of Methyl 3-cyano-4-hydroxybenzoate (A Downstream Application)

Methyl 4-hydroxy-3-iodobenzoate serves as a key starting material for the synthesis of other valuable chemical intermediates. This protocol outlines its use in the preparation of Methyl 3-cyano-4-hydroxybenzoate.

Materials:

-

Methyl 4-hydroxy-3-iodobenzoate

-

N,N-Dimethylformamide (DMF)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Dissolve Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of DMF.

-

Add CuCN (9.92 g, 0.11 mol) and NaCN (0.49 g, 0.11 mol) to the solution.

-

Displace the atmosphere in the reaction vessel with nitrogen.

-

Heat the reaction mixture to 105°C and stir for 18 hours.

-

Cool the mixture to room temperature and filter to remove the precipitate.

-

Wash the filter cake with EtOAc.

-

Combine the organic phases and dilute with 200 mL of water.

-

Extract the aqueous layer with EtOAc (2 x 200 mL).

-

The combined organic layers contain the desired product, Methyl 3-cyano-4-hydroxybenzoate.[5]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from Methyl 4-hydroxybenzoate to Methyl 3-cyano-4-hydroxybenzoate, highlighting the role of Methyl 4-hydroxy-3-iodobenzoate as a crucial intermediate.

Caption: Synthetic pathway from Methyl 4-hydroxybenzoate to Methyl 3-cyano-4-hydroxybenzoate.

References

- 1. chembk.com [chembk.com]

- 2. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]

- 6. methyl 4-hydroxy-3-iodobenzoate [stenutz.eu]

Physical properties of "Methyl 4-hydroxy-3-iodobenzoate"

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-hydroxy-3-iodobenzoate, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical and Physical Properties

Methyl 4-hydroxy-3-iodobenzoate is a halogenated derivative of methylparaben.[1] Its physical and chemical characteristics are crucial for its application in further chemical synthesis. The compound is a solid at room temperature.[2]

Data Summary

The following table summarizes the key quantitative data for Methyl 4-hydroxy-3-iodobenzoate.

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-hydroxy-3-iodobenzoate | [2][3] |

| Synonyms | 4-Hydroxy-3-iodobenzoic acid methyl ester | [4][5] |

| CAS Number | 15126-06-4 | [3][4] |

| Molecular Formula | C₈H₇IO₃ | [3][4][5][6] |

| Molecular Weight | 278.04 g/mol | [3][5][6] |

| Melting Point | 155-159 °C | [7] |

| Appearance | Solid | [2] |

| Purity | 95-98% (typical commercial grades) | [2][8] |

| InChI | InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | [2][3] |

| InChIKey | PXNOLLHARLSLHY-UHFFFAOYSA-N | [2][3][4] |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)I | [3][4] |

Spectral Information

Comprehensive spectral data is available for Methyl 4-hydroxy-3-iodobenzoate, which is essential for its identification and characterization. This includes ¹³C NMR, GC-MS, and vapor phase IR spectra.[3] For detailed spectral data, researchers can refer to databases such as NMRShiftDB and SpectraBase.[3]

Experimental Protocols

Synthesis of Methyl 4-hydroxy-3-iodobenzoate

A common method for the synthesis of Methyl 4-hydroxy-3-iodobenzoate is the direct iodination of Methyl 4-hydroxybenzoate.[7]

Materials:

-

Methyl 4-hydroxybenzoate

-

Acetic acid

-

Iodine monochloride (ICl)

Procedure:

-

Dissolve Methyl 4-hydroxybenzoate (0.233 mol) in 200 mL of acetic acid.

-

Heat the solution to 65°C while stirring.[7]

-

Slowly add a solution of ICl (0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.[7]

-

Maintain the reaction mixture at 65°C for 5 hours, then continue stirring at room temperature for 16 hours.[7]

-

Collect the precipitated product by filtration.

-

Wash the collected solid with water.

-

Dry the product under a vacuum.[7]

This protocol typically yields the target product with high purity (99% as determined by LCMS and ¹H NMR).[7]

Characterization and Purity Assessment

The identity and purity of synthesized Methyl 4-hydroxy-3-iodobenzoate are typically confirmed using a combination of chromatographic and spectroscopic techniques.

General Workflow:

-

Melting Point Determination: The melting point of the synthesized compound is measured and compared to the literature value. A sharp melting point range close to the reference value is indicative of high purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis to determine the precise purity of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis process of Methyl 4-hydroxy-3-iodobenzoate.

References

- 1. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. methyl 4-hydroxy-3-iodobenzoate | 15126-06-4 [sigmaaldrich.com]

- 3. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 4-hydroxy-3-iodobenzoate [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. 001chemical.com [001chemical.com]

- 7. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]

- 8. H56877.06 [thermofisher.com]

Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 4-hydroxy-3-iodobenzoate, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for its handling, formulation, and the development of robust analytical methods. Due to the limited availability of specific quantitative data for Methyl 4-hydroxy-3-iodobenzoate, this guide leverages data from the structurally similar and well-characterized compound, Methylparaben (Methyl 4-hydroxybenzoate), to provide a representative understanding of its expected behavior.

Physicochemical Properties

Methyl 4-hydroxy-3-iodobenzoate is a white crystalline solid. Key physicochemical properties are summarized below.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₇IO₃ | N/A |

| Molecular Weight | 278.04 g/mol | N/A |

| Appearance | White crystalline solid | N/A |

| pKa (Predicted) | 7.70 ± 0.10 | N/A |

Solubility Profile

The solubility of a compound is a critical parameter influencing its dissolution rate, bioavailability, and formulation design.

Qualitative Solubility

Methyl 4-hydroxy-3-iodobenzoate is described as being slightly soluble in water and soluble in organic solvents such as ethanol and dichloromethane.

Quantitative Solubility (Data for Methylparaben as a Surrogate)

The following table summarizes the quantitative solubility of Methylparaben in various solvents at 25 °C, providing an estimation of the solubility behavior of Methyl 4-hydroxy-3-iodobenzoate.

| Solvent | Solubility ( g/100 g)[1] |

| Methanol | 64[1] |

| Ethanol | 52[2] |

| Propylene Glycol | 22[2] |

| Acetone | 64[1] |

| Benzene | 0.7[1] |

| Ether | 23[1] |

| Carbon Tetrachloride | 0.1[1] |

| Peanut Oil | 0.5[1] |

| Water | 0.25 (2.5 mg/mL)[1] |

Note: The presence of the iodine atom in Methyl 4-hydroxy-3-iodobenzoate is expected to decrease its aqueous solubility and increase its solubility in non-polar organic solvents compared to Methylparaben.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life.

General Stability and Storage

Methyl 4-hydroxy-3-iodobenzoate is considered stable under recommended storage conditions. It should be stored in a cool, dry, and dark place in a tightly sealed container. It is incompatible with strong oxidizing agents.

pH-Dependent Stability (Data for Methylparaben as a Surrogate)

The stability of esters like Methyl 4-hydroxy-3-iodobenzoate is often pH-dependent due to hydrolysis. Methylparaben exhibits good stability in the pH range of 4-8. Outside this range, particularly under alkaline conditions, hydrolysis to p-hydroxybenzoic acid is accelerated.

| pH Condition | Stability of Methylparaben |

| Acidic (pH < 4) | Generally stable |

| Neutral (pH 4-8) | Stable |

| Alkaline (pH > 8) | Susceptible to hydrolysis |

Thermal Stability

Methylparaben is stable at temperatures up to 80°C. Significant degradation of Methyl 4-hydroxy-3-iodobenzoate is not expected at ambient temperatures.

Photostability

As an iodinated aromatic compound, Methyl 4-hydroxy-3-iodobenzoate may be susceptible to photodegradation. Iodinated phenols can undergo deiodination or other photochemical reactions upon exposure to light.[3] Therefore, it is recommended to protect the compound from light.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of Methyl 4-hydroxy-3-iodobenzoate and its potential degradation products.

Recommended HPLC Conditions (General)

A stability-indicating HPLC method should be developed and validated. A typical starting point would be:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This guide provides a foundational understanding of the solubility and stability of Methyl 4-hydroxy-3-iodobenzoate. For critical applications, it is imperative to conduct specific experimental studies on the compound itself to obtain precise quantitative data. The provided protocols and surrogate data serve as a valuable starting point for such investigations.

References

Spectroscopic Data for Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-hydroxy-3-iodobenzoate, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for Methyl 4-hydroxy-3-iodobenzoate (C₈H₇IO₃, Molecular Weight: 278.04 g/mol ) is crucial for its identification, characterization, and quality control.[1] The key data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 278 | Data not available in search results | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. The specific parameters for the analysis of Methyl 4-hydroxy-3-iodobenzoate may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of Methyl 4-hydroxy-3-iodobenzoate is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid): As Methyl 4-hydroxy-3-iodobenzoate is a solid, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.

-

Data Processing: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of Methyl 4-hydroxy-3-iodobenzoate is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Gas Chromatography (GC): A small volume of the sample solution is injected into the GC inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column as they pass through it. The column temperature is typically programmed to increase over time to facilitate the elution of compounds with different volatilities.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI), which causes them to fragment. The resulting positively charged ions (the molecular ion and fragment ions) are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: A mass spectrum is generated for each eluting component, showing the relative abundance of ions at different m/z values. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like Methyl 4-hydroxy-3-iodobenzoate is illustrated in the following diagram.

Caption: Workflow for spectroscopic data acquisition and analysis.

References

"Methyl 4-hydroxy-3-iodobenzoate" molecular weight and formula

An In-depth Technical Guide on Methyl 4-hydroxy-3-iodobenzoate

This guide provides a detailed overview of the fundamental physicochemical properties of Methyl 4-hydroxy-3-iodobenzoate, a compound of interest for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

Methyl 4-hydroxy-3-iodobenzoate is an organic compound with key identifying properties summarized below. This data is crucial for experimental design, chemical synthesis, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₈H₇IO₃ | [1][2][3][4] |

| Molecular Weight | 278.04 g/mol | [1][2][3] |

| Alternate Names | 4-Hydroxy-3-iodo-benzoic acid methyl ester | [2] |

| CAS Number | 15126-06-4 | [2][3][5] |

Structural and Property Overview

The relationship between the compound and its core identifiers is a foundational concept for its use in further research and development. The following diagram illustrates this fundamental connection.

References

An In-depth Technical Guide to Methyl 4-hydroxy-3-iodobenzoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3-iodobenzoate, a halogenated derivative of the widely used preservative methylparaben, serves as a crucial intermediate in organic synthesis. This technical guide provides a comprehensive overview of its history, detailed synthesis protocols, and its role as a versatile building block in the development of complex chemical entities. Quantitative data are summarized for clarity, and key experimental workflows are presented. Furthermore, a known biological interaction is illustrated through a signaling pathway diagram, highlighting its potential in biochemical research.

Discovery and History

The precise first synthesis of Methyl 4-hydroxy-3-iodobenzoate is not prominently documented in readily available historical records. Its discovery is intrinsically linked to the broader history of aromatic iodination chemistry, a field that saw significant developments in the late 19th and early 20th centuries. The parent compound, methyl 4-hydroxybenzoate (methylparaben), has been a well-known preservative since the 1920s. The introduction of an iodine atom onto the aromatic ring at the ortho position to the hydroxyl group significantly alters its chemical reactivity, making it a valuable precursor for further chemical modifications.

Early methods for the iodination of phenols often involved the use of iodine in the presence of a base or an oxidizing agent. The development of more specific and efficient iodinating reagents, such as iodine monochloride (ICl), allowed for greater control over the regioselectivity of the reaction, enabling the targeted synthesis of compounds like Methyl 4-hydroxy-3-iodobenzoate. While the exact date and discoverer remain obscure, its utility as a synthetic intermediate has led to its inclusion in numerous modern chemical syntheses, solidifying its importance in contemporary organic chemistry.

Physicochemical Properties and Quantitative Data

Methyl 4-hydroxy-3-iodobenzoate is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₃ | |

| Molecular Weight | 278.04 g/mol | |

| Melting Point | 155-159 °C | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents such as DMF and acetic acid. | [2] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of Methyl 4-hydroxy-3-iodobenzoate is through the electrophilic iodination of methyl 4-hydroxybenzoate (methylparaben).

Iodination using Iodine Monochloride

This method provides a high yield and purity of the desired product.

Experimental Protocol:

-

Dissolution: Dissolve methyl 4-hydroxybenzoate (1.0 equivalent) in glacial acetic acid.

-

Heating: Heat the solution to 65°C with stirring.

-

Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (ICl) (1.0 equivalent) in acetic acid dropwise to the heated solution.

-

Reaction: Maintain the reaction mixture at 65°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water to remove any remaining acetic acid and inorganic impurities, and then dry under vacuum.

Quantitative Data for Synthesis via ICl:

| Parameter | Value | Reference |

| Starting Material | Methyl 4-hydroxybenzoate | [1] |

| Iodinating Agent | Iodine Monochloride (ICl) | [1] |

| Solvent | Acetic Acid | [1] |

| Reaction Temperature | 65°C | [1] |

| Yield | 90.3% | [1] |

| Purity (by LCMS and ¹H NMR) | 99% | [1] |

Applications in Organic Synthesis

Methyl 4-hydroxy-3-iodobenzoate is a versatile intermediate primarily used in cross-coupling reactions where the iodine atom can be readily substituted.

Synthesis of Glucagon Antagonists

The compound has been utilized as a starting material in the multi-step synthesis of non-peptide glucagon antagonists, which are of interest in the treatment of diabetes.[2] In this context, the iodo group is typically replaced by a cyano group via a Rosenmund-von Braun reaction.[2]

Synthesis of Benzofurans and other Heterocycles

The iodo-substituted phenol moiety is a key structural element for the construction of benzofuran rings and other heterocyclic systems through palladium-catalyzed reactions such as the Sonogashira and Cacchi reactions. These reactions involve coupling with terminal alkynes to form a key intermediate that then undergoes cyclization.

Preparation of Meroterpenoid-like Compounds

Methyl 4-hydroxy-3-iodobenzoate has been employed in the synthesis of meroterpenoid-like compounds through etherification with allylic alcohols followed by an intramolecular Mizoroki–Heck reaction.

Biological Activity and Signaling Pathway Involvement

While primarily a synthetic intermediate, Methyl 4-hydroxy-3-iodobenzoate has been shown to exhibit biological activity. It acts as an inhibitor of the enzyme p-hydroxybenzoate 3-monooxygenase (PobA). PobA is a key enzyme in the microbial degradation pathway of p-hydroxybenzoic acid (PHB), a common breakdown product of lignin and other aromatic compounds in the environment. By inhibiting PobA, Methyl 4-hydroxy-3-iodobenzoate can block the metabolic pathway that allows certain bacteria to utilize PHB as a carbon source.

Below is a diagram illustrating the inhibitory action of Methyl 4-hydroxy-3-iodobenzoate on the PobA pathway.

Caption: Inhibition of the p-hydroxybenzoate degradation pathway.

Conclusion

Methyl 4-hydroxy-3-iodobenzoate, while not a compound of household recognition, holds a significant place in the toolbox of synthetic organic chemists. Its straightforward synthesis from a common preservative and the reactivity of its iodo-substituent make it an invaluable precursor for a wide range of more complex and often biologically active molecules. Further research into its own potential biological activities, beyond its known inhibitory effect on PobA, could reveal new applications for this versatile chemical entity. This guide has provided a detailed overview of its known history, synthesis, and applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Potential Research Frontiers for Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3-iodobenzoate, a halogenated derivative of the common paraben, methylparaben, presents a versatile and underexplored scaffold for chemical and pharmacological research. Its unique substitution pattern, featuring a hydroxyl group, an iodine atom, and a methyl ester on a benzene ring, offers a trifecta of reactive sites for synthetic diversification. This technical guide delineates promising research avenues for this compound, focusing on its potential as a key building block in the synthesis of bioactive molecules, including anticancer agents and thyroid hormone analogs. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and potential applications, supported by quantitative data and logical workflows to inspire and guide future research endeavors.

Introduction

Methyl 4-hydroxy-3-iodobenzoate (CAS No. 15126-06-4) is a white to pale brown crystalline solid with a molecular formula of C₈H₇IO₃ and a molecular weight of 278.04 g/mol .[1][2] While structurally related to methylparaben, the introduction of an iodine atom ortho to the hydroxyl group dramatically alters its chemical reactivity and potential biological activity. The electron-withdrawing nature of the iodine atom can influence the acidity of the phenolic proton, and the carbon-iodine bond serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide explores the untapped potential of this compound as a valuable starting material in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Methyl 4-hydroxy-3-iodobenzoate is fundamental for its application in research. The available data is summarized in the tables below.

Table 1: Physicochemical Properties of Methyl 4-hydroxy-3-iodobenzoate

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO₃ | [1][2] |

| Molecular Weight | 278.04 g/mol | [1] |

| CAS Number | 15126-06-4 | [1][2] |

| Melting Point | 155-159 °C | [2] |

| Appearance | White to pale brown crystalline powder | [2] |

| IUPAC Name | methyl 4-hydroxy-3-iodobenzoate | [1] |

| InChIKey | PXNOLLHARLSLHY-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)I | [1] |

Table 2: Spectroscopic Data for Methyl 4-hydroxy-3-iodobenzoate

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Predicted chemical shifts: Aromatic protons (~7.0-8.0 ppm), Methoxy protons (~3.9 ppm), Hydroxyl proton (variable) | General chemical shift knowledge |

| ¹³C NMR | Predicted chemical shifts: Carbonyl carbon (~166 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~52 ppm), Carbon-Iodine (~90 ppm) | General chemical shift knowledge |

| Mass Spec (LCMS) | m/z 278 | [2] |

| IR | Predicted characteristic peaks: O-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1700-1720 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-I stretch (~500-600 cm⁻¹) | General IR correlation tables |

Synthesis and Experimental Protocols

The primary route for the synthesis of Methyl 4-hydroxy-3-iodobenzoate is through the electrophilic iodination of methylparaben.

Synthesis of Methyl 4-hydroxy-3-iodobenzoate from Methylparaben

This protocol describes the direct iodination of methyl 4-hydroxybenzoate using iodine monochloride.

Experimental Protocol:

-

Dissolution: Dissolve methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.[2]

-

Heating: Heat the mixture to 65°C with stirring.[2]

-

Addition of Iodinating Agent: Prepare a solution of iodine monochloride (ICl) (37.8 g, 0.233 mol) in 50 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over a period of 40 minutes.[2]

-

Reaction: Maintain the reaction mixture at 65°C for 5 hours, then allow it to stir at room temperature for 16 hours.[2]

-

Isolation: Collect the precipitated product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with water and dry it under vacuum to yield the final product.[2]

Expected Yield: Approximately 90.3%[2]

Synthesis of Methyl 4-hydroxy-3-iodobenzoate.

Potential Research Areas

The chemical architecture of Methyl 4-hydroxy-3-iodobenzoate makes it a versatile starting material for the synthesis of a wide range of potentially bioactive molecules.

Precursor for Thyroid Hormone Analogs and Enzyme Inhibitors

The iodinated phenolic motif is a key structural feature of thyroid hormones (thyroxine and triiodothyronine). Methyl 4-hydroxy-3-iodobenzoate can serve as a valuable precursor for the synthesis of novel thyroid hormone analogs. These analogs could be designed to have selective activity on thyroid hormone receptors or to inhibit enzymes involved in thyroid hormone metabolism, such as thyroid peroxidase. Phenolic compounds, in general, have been shown to inhibit thyroid peroxidase activity.

References

The Pivotal Role of Methyl 4-hydroxy-3-iodobenzoate in Modern Drug Discovery: A Technical Guide

For Immediate Release

Methyl 4-hydroxy-3-iodobenzoate, a highly functionalized aromatic compound, has emerged as a critical chemical intermediate in the synthesis of a diverse array of biologically active molecules. Its strategic placement of hydroxyl, iodo, and methyl ester groups on a benzene ring provides a versatile scaffold for medicinal chemists to construct complex molecular architectures, particularly in the development of targeted cancer therapeutics. This technical guide offers an in-depth exploration of its synthesis, key reactions, and its application in the creation of potent inhibitors of crucial cellular pathways implicated in cancer progression, including tubulin polymerization, and the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met proto-oncogene.

Physicochemical Properties and Synthesis

Methyl 4-hydroxy-3-iodobenzoate is a solid at room temperature with a melting point in the range of 155-159 °C.[1] Its chemical structure provides distinct reactive sites for various organic transformations. The synthesis of this intermediate is typically achieved through the iodination of methyl 4-hydroxybenzoate.

Table 1: Physicochemical Data of Methyl 4-hydroxy-3-iodobenzoate

| Property | Value |

| IUPAC Name | methyl 4-hydroxy-3-iodobenzoate |

| CAS Number | 15126-06-4 |

| Molecular Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| Melting Point | 155-159 °C |

| Appearance | Solid |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)I |

| InChIKey | PXNOLLHARLSLHY-UHFFFAOYSA-N |

Experimental Protocol: Synthesis of Methyl 4-hydroxy-3-iodobenzoate

A common and efficient method for the synthesis of Methyl 4-hydroxy-3-iodobenzoate involves the electrophilic iodination of methyl 4-hydroxybenzoate using iodine monochloride (ICl) in acetic acid.[1]

Detailed Methodology:

-

Dissolution: Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) is dissolved in 200 mL of acetic acid with stirring and heated to 65°C.

-

Addition of Iodinating Agent: A solution of iodine monochloride (37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid is added slowly and dropwise over a period of 40 minutes to the heated solution.

-

Reaction: The reaction mixture is stirred at 65°C for 5 hours, followed by an additional 16 hours of stirring at room temperature.

-

Isolation and Purification: The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the target compound.

This protocol typically results in a high yield of 90.3% for the desired product.[1]

Caption: Synthesis of Methyl 4-hydroxy-3-iodobenzoate.

Core Applications in the Synthesis of Bioactive Molecules

The strategic positioning of the iodine atom makes Methyl 4-hydroxy-3-iodobenzoate an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings, allow for the introduction of diverse molecular fragments, leading to the synthesis of complex molecules with significant therapeutic potential.

Suzuki-Miyaura Coupling

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a period ranging from a few hours to overnight, typically at temperatures between 80-110°C.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane compound, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups.

General Experimental Protocol: Stille Coupling

-

Reaction Setup: Combine the aryl iodide (1.0 equivalent), the organostannane reagent (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in a suitable solvent such as toluene, THF, or DMF.

-

Additives: In some cases, a copper(I) co-catalyst or a lithium chloride additive may be used to enhance the reaction rate.

-

Reaction Execution: The mixture is heated under an inert atmosphere, with reaction temperatures typically ranging from 80 to 120°C, until the starting material is consumed.

-

Work-up and Purification: The reaction is cooled, and the crude product is isolated by extraction and purified by chromatography. Due to the toxicity of organotin byproducts, careful purification is essential.

Caption: Stille Coupling Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a solution of the aryl iodide (1.0 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used as the solvent or co-solvent.

-

Reaction Execution: The reaction is usually stirred at room temperature or with gentle heating until completion.

-

Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by chromatography.

Caption: Sonogashira Coupling Catalytic Cycle.

Cyanation Reaction

Beyond cross-coupling reactions, the iodo-group of Methyl 4-hydroxy-3-iodobenzoate can be displaced by other nucleophiles. A notable example is the cyanation reaction to produce methyl 3-cyano-4-hydroxybenzoate, a valuable intermediate for further functionalization.

Experimental Protocol: Synthesis of Methyl 3-cyano-4-hydroxybenzoate [1]

-

Reaction Setup: Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) is dissolved in 100 mL of DMF. To this solution, copper(I) cyanide (9.92 g, 0.11 mol) and sodium cyanide (0.49 g, 0.11 mol) are added.

-

Inert Atmosphere: The reaction system is displaced with nitrogen.

-

Reaction Execution: The mixture is heated to 105 °C and stirred for 18 hours.

-

Work-up and Isolation: After cooling to room temperature, the precipitate is removed by filtration, and the filter cake is washed with ethyl acetate. The combined organic phases are diluted with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to dryness. The product is then dried under vacuum. This procedure affords the product in quantitative yield.[1]

Application in the Synthesis of Potent Bioactive Agents

The versatility of Methyl 4-hydroxy-3-iodobenzoate as a building block has been demonstrated in the synthesis of several classes of therapeutic agents, particularly those targeting cancer.

Tubulin Polymerization Inhibitors: Combretastatin Analogues

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process for cell division. The unstable cis-stilbene backbone of combretastatin A-4 has prompted the synthesis of more stable analogues. Methyl 4-hydroxy-3-iodobenzoate serves as a key starting material for the "B-ring" of these analogues, which can be coupled with a substituted "A-ring" fragment via reactions like the Suzuki or Wittig reaction.

Table 2: Biological Activity of a Representative Combretastatin Analogue

| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |

| Combretastatin A-4 Analogue | Tubulin Polymerization | ~0.01 - 1 | Various | N/A |

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Tubulin Polymerization Inhibition Pathway.

VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are a major class of anticancer drugs. The core structure of many VEGFR-2 inhibitors can be synthesized using Methyl 4-hydroxy-3-iodobenzoate as a starting point for building the substituted aromatic or heteroaromatic systems that bind to the ATP-binding site of the kinase.

Table 3: Biological Activity of a Representative VEGFR-2 Inhibitor

| Compound | Target | IC₅₀ (nM) | Cancer Cell Line | Reference |

| VEGFR-2 Inhibitor | VEGFR-2 Kinase | ~1 - 100 | HUVEC, various cancer lines | N/A |

Inhibition of VEGFR-2 blocks the downstream signaling cascade, preventing endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Caption: VEGFR-2 Signaling and Inhibition Pathway.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of cancers.[2] Methyl 4-hydroxy-3-iodobenzoate can be utilized to construct the core scaffolds of c-Met inhibitors, which typically feature a heterocyclic ring system designed to interact with the kinase's active site.

Table 4: Biological Activity of a Representative c-Met Inhibitor

| Compound | Target | IC₅₀ (nM) | Cancer Cell Line | Reference |

| c-Met Inhibitor | c-Met Kinase | ~5 - 50 | Various | N/A |

By blocking the ATP-binding site of c-Met, these inhibitors prevent its activation and the subsequent downstream signaling events that promote cancer progression.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of Methyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials, due to its mild reaction conditions and broad functional group tolerance.[1] Methyl 4-hydroxy-3-iodobenzoate is a particularly useful substrate for Sonogashira couplings. The presence of the highly reactive carbon-iodine bond allows for efficient coupling under mild conditions, often at room temperature.[1] The phenolic hydroxyl and the methyl ester functionalities offer sites for further molecular elaboration, making it a valuable building block in medicinal chemistry and materials science.

A significant application of the Sonogashira coupling with methyl 4-hydroxy-3-iodobenzoate is in the one-pot synthesis of benzofuran derivatives. This tandem reaction involves an initial Sonogashira coupling followed by an intramolecular cyclization (Cacchi-type), providing a streamlined approach to this important heterocyclic scaffold.

Reaction Mechanism: The Dual Catalytic Cycle

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (Methyl 4-hydroxy-3-iodobenzoate) to form a Pd(II) complex.

-

Transmetalation: A copper(I) acetylide intermediate transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the coupled product and regenerating the active Pd(0) catalyst.

The Copper Cycle:

-

Acetylide Formation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form the copper(I) acetylide intermediate.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.

Visualization of the Sonogashira Coupling Mechanism

Applications in Benzofuran Synthesis

A notable application of the Sonogashira coupling of methyl 4-hydroxy-3-iodobenzoate is the one-pot synthesis of 2,3-disubstituted-5-carbomethoxybenzofurans. This tandem reaction involves an initial Sonogashira coupling followed by a Cacchi-type intramolecular cyclization.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Sonogashira coupling of methyl 4-hydroxy-3-iodobenzoate, leading to the formation of benzofuran derivatives.

| Entry | Alkyne | Second Aryl Iodide | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. & Time | Product | Yield (%) |

| 1 | 4-Ethynylanisole | 3,5-Dimethoxy-1-iodobenzene | PdCl2(PPh3)2 (3) | CuI (2) | Triethylamine (TEA) | Tetrahydrofuran (THF) / TEA | rt, MW, 30 min then 100 °C, MW, 25 min | Methyl 2-(4-methoxyphenyl)-3-(3,5-dimethoxyphenyl)benzofuran-5-carboxylate | 66[1] |

| 2 | 4-Ethynylanisole | 3,5-Dimethoxy-1-iodobenzene | Pd(PPh3)4 | CuI | Triethylamine (TEA) | Triethylamine (TEA) | Reflux, 8 h | Methyl 2-(4-methoxyphenyl)-3-(3,5-dimethoxyphenyl)benzofuran-5-carboxylate | Not specified |

Experimental Protocols

Protocol 1: One-Pot Sonogashira/Cacchi-Type Cyclization for Benzofuran Synthesis [2]

This protocol describes a general procedure for the synthesis of methyl 2,3-diarylbenzofuran-5-carboxylates.

Materials:

-

Methyl 4-hydroxy-3-iodobenzoate

-

Terminal alkyne (e.g., 4-ethynylanisole)

-

Second aryl iodide (e.g., 3,5-dimethoxy-1-iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Microwave vial

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry microwave vial under an inert atmosphere, add methyl 4-hydroxy-3-iodobenzoate (1.0 eq).

-

Add PdCl2(PPh3)2 (0.03 eq) and CuI (0.02 eq).

-

Add anhydrous THF and anhydrous TEA (typically in a 1:3 to 1:4 v/v ratio).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the terminal alkyne (1.0 eq) and the second aryl iodide (1.0 eq).

-

Seal the microwave vial and irradiate in a microwave reactor at room temperature for 30 minutes.

-

Increase the temperature to 100 °C and continue microwave irradiation for an additional 25 minutes.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the organic layer with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired benzofuran derivative.

Experimental Workflow Visualization

Troubleshooting and Considerations

-

Reaction Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the homocoupling of the terminal alkyne (Glaser coupling). It is crucial to maintain an inert atmosphere throughout the reaction.

-

Purity of Reagents: The purity of the catalysts, base, and solvents can significantly impact the reaction outcome. Anhydrous solvents and a high-quality base are recommended.

-

Catalyst Choice: While PdCl2(PPh3)2 and Pd(PPh3)4 are commonly used, other palladium sources and ligands can be employed and may require optimization for specific substrates.

-

Base: Triethylamine is a common choice, but other amine bases such as diisopropylamine (DIPA) or piperidine can also be effective.

-

Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, heating may be necessary for less reactive substrates or to promote subsequent cyclization reactions.

By following these guidelines and protocols, researchers can effectively utilize methyl 4-hydroxy-3-iodobenzoate as a versatile building block in the synthesis of complex organic molecules via the Sonogashira coupling reaction.

References

Application Notes and Protocols: Suzuki Coupling of Methyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 4-hydroxy-3-iodobenzoate as a key starting material. This versatile building block is frequently employed in the synthesis of complex organic molecules, including biaryl compounds with applications in medicinal chemistry and materials science. The following protocols have been compiled from peer-reviewed literature to facilitate the efficient and successful implementation of this important transformation.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is a powerful and widely used method for the formation of carbon-carbon bonds. Methyl 4-hydroxy-3-iodobenzoate is a particularly useful substrate due to the presence of three distinct functional groups—an iodo group for coupling, a hydroxyl group for further derivatization, and a methyl ester. The ortho-iodophenol motif allows for the regioselective introduction of various aryl and vinyl substituents.

General Reaction Scheme

The general scheme for the Suzuki coupling of Methyl 4-hydroxy-3-iodobenzoate with a generic boronic acid is depicted below:

Caption: General workflow for the Suzuki coupling of Methyl 4-hydroxy-3-iodobenzoate.

Experimental Protocols

Two representative protocols for the Suzuki coupling of Methyl 4-hydroxy-3-iodobenzoate with different boronic acids are detailed below.

Protocol 1: Coupling with 4-hydroxyphenylboronic acid

This protocol describes a microwave-assisted Suzuki coupling followed by saponification.

-

To a microwave vial, add a stirrer bar, dioxane (3 mL), and water (1 mL).

-

Degas the solvent mixture by sparging with nitrogen for 15 minutes.

-

Add methyl 4-hydroxy-3-iodobenzoate (83 mg, 0.30 mmol, 1.0 eq.).

-

Add 4-hydroxyphenylboronic acid (53 mg, 0.38 mmol, 1.3 eq.).

-

Add 10 wt% Palladium on carbon (Pd/C) (5.9 mg, 2.0 mol%).

-

Seal the vial and sonicate the suspension for 5 minutes.

-

Place the vial in a microwave reactor and stir for 45 minutes at 150 °C.

-

After cooling to room temperature, add potassium hydroxide (500 mg) for subsequent saponification if desired.

Protocol 2: Coupling with 1-phenylvinylboronic acid

This protocol details the synthesis of a styrene derivative using a PEPPSI™-iPr catalyst.

Experimental Procedure [3]

-

To a reaction vessel, add methyl 4-hydroxy-3-iodobenzoate (1.0 eq.).

-

Add 1-phenylvinylboronic acid (1.2 eq.).

-

Add potassium carbonate (K₂CO₃) (3.0 eq.).

-

Add PEPPSI™-iPr catalyst (0.02 eq.).

-

Add a 4:1 mixture of dioxane and water as the solvent.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, the reaction is worked up to isolate the product. The reported yield for this reaction was 65%.[3]

Data Summary

The following table summarizes the reaction conditions and yields for the Suzuki coupling of Methyl 4-hydroxy-3-iodobenzoate with various boronic acids as reported in the literature.

| Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-hydroxyphenylboronic acid | 10 wt% Pd/C | - | Dioxane/Water | 150 (Microwave) | 0.75 | Not explicitly stated for the coupled intermediate | [1][2] |

| 1-phenylvinylboronic acid | PEPPSI™-iPr | K₂CO₃ | Dioxane/Water | 80 | Not specified | 65 | [3] |

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The Suzuki-Miyaura coupling of Methyl 4-hydroxy-3-iodobenzoate is a robust and versatile reaction for the synthesis of a wide array of biaryl and vinyl-substituted phenolic compounds. The choice of catalyst, base, and reaction conditions can be tailored to the specific boronic acid being used. The provided protocols serve as a starting point for the development of new synthetic routes towards novel molecules in drug discovery and materials science.

References

Synthesis of Benzofurans from Methyl 4-Hydroxy-3-iodobenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofurans are a pivotal class of heterocyclic compounds frequently encountered in the core structures of numerous pharmaceuticals, natural products, and functional materials. Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have made the development of efficient synthetic routes to functionalized benzofurans a significant focus in medicinal and organic chemistry. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted methyl benzofuran-6-carboxylates starting from the readily available building block, methyl 4-hydroxy-3-iodobenzoate. The primary synthetic strategy involves a palladium and copper co-catalyzed Sonogashira cross-coupling reaction with terminal alkynes, followed by an intramolecular cyclization to construct the benzofuran ring system.

Core Synthetic Strategy: Sonogashira Coupling and Intramolecular Cyclization

The synthesis of 2-substituted benzofurans from methyl 4-hydroxy-3-iodobenzoate is efficiently achieved through a two-step sequence:

-

Sonogashira Cross-Coupling: This step involves the reaction of the aryl iodide (methyl 4-hydroxy-3-iodobenzoate) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction forms a C(sp²)-C(sp) bond, yielding a 2-alkynylphenol intermediate.

-

Intramolecular Cyclization (Annulation): The resulting 2-alkynylphenol intermediate undergoes a 5-endo-dig cyclization to form the benzofuran ring. This step can often be facilitated by the same reaction conditions as the Sonogashira coupling or by subsequent treatment with a suitable catalyst or base.

A one-pot procedure, where the Sonogashira coupling and cyclization occur sequentially in the same reaction vessel without isolation of the intermediate, is often a highly efficient approach.[1][2]

Data Presentation: Synthesis of Methyl 2-Substituted-benzofuran-6-carboxylates

The following table summarizes the typical yields for the one-pot synthesis of various methyl 2-substituted-benzofuran-6-carboxylates from methyl 4-hydroxy-3-iodobenzoate and different terminal alkynes. The yields are based on general procedures reported in the literature for similar substrates and are indicative of what can be expected.[1][3]

| Entry | Terminal Alkyne | R-Group | Product | Expected Yield (%) |

| 1 | Phenylacetylene | Phenyl | Methyl 2-phenylbenzofuran-6-carboxylate | 75-85 |

| 2 | 1-Hexyne | n-Butyl | Methyl 2-(n-butyl)benzofuran-6-carboxylate | 70-80 |

| 3 | 3,3-Dimethyl-1-butyne | tert-Butyl | Methyl 2-(tert-butyl)benzofuran-6-carboxylate | 65-75 |

| 4 | (Trimethylsilyl)acetylene | Trimethylsilyl | Methyl 2-(trimethylsilyl)benzofuran-6-carboxylate | 80-90 |

| 5 | Propargyl alcohol | -CH₂OH | Methyl 2-(hydroxymethyl)benzofuran-6-carboxylate | 60-70 |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Methyl 2-Phenylbenzofuran-6-carboxylate

This protocol details a representative one-pot procedure for the synthesis of methyl 2-phenylbenzofuran-6-carboxylate from methyl 4-hydroxy-3-iodobenzoate and phenylacetylene.

Materials:

-

Methyl 4-hydroxy-3-iodobenzoate

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-hydroxy-3-iodobenzoate (1.0 mmol, 1.0 equiv).

-

Add anhydrous DMF (5 mL) to dissolve the starting material.

-

To the solution, add triphenylphosphine (0.04 mmol, 4 mol%), followed by palladium(II) acetate (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

-

Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

-

Add triethylamine (3.0 mmol, 3.0 equiv) to the reaction mixture.

-

Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-phenylbenzofuran-6-carboxylate as a solid.

Visualizations

Experimental Workflow for Benzofuran Synthesis

Caption: One-pot synthesis of benzofurans workflow.

Signaling Pathway: Catalytic Cycle of Sonogashira Coupling

Caption: Sonogashira coupling catalytic cycle.

References

Methyl 4-hydroxy-3-iodobenzoate: A Versatile Precursor for the Synthesis of Bioactive Molecules

Introduction:

Methyl 4-hydroxy-3-iodobenzoate is a readily available aromatic compound that serves as a key building block in the synthesis of a diverse range of bioactive molecules. Its structure, featuring a reactive iodine atom ortho to a hydroxyl group and a methyl ester, allows for a variety of chemical transformations. This makes it a valuable precursor for researchers and drug development professionals in the fields of medicinal chemistry and materials science. The ortho-iodophenol motif is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, as well as etherification reactions. These reactions enable the introduction of various substituents, leading to the creation of novel compounds with potential therapeutic applications, including antimicrobial and anticancer activities.

This document provides detailed application notes and protocols for the use of methyl 4-hydroxy-3-iodobenzoate as a precursor in the synthesis of bioactive molecules, with a focus on antimicrobial δ-viniferin analogues and the foundational cross-coupling reactions that enable the synthesis of a wide array of complex organic structures.

I. Synthesis of Antimicrobial δ-Viniferin Analogues

The natural stilbenoid dehydro-δ-viniferin, which contains a benzofuran core, has been identified as a promising antimicrobial agent.[1][2][3] Methyl 4-hydroxy-3-iodobenzoate serves as a crucial starting material for the synthesis of analogues of this natural product, allowing for the exploration of structure-activity relationships and the development of new antimicrobial candidates.[1][4]

A key step in the synthesis of these analogues is the Sonogashira/Cacchi-type cyclization to form the benzofuran core.[1][4] This is followed by further modifications to introduce different functionalities.

Experimental Protocols:

1. Synthesis of Methyl 2-(4-methoxyphenyl)-3-(3,5-dimethoxyphenyl)benzofuran-5-carboxylate (Benzofuran Intermediate 12) [1][4]

This protocol describes the one-pot, three-component Sonogashira/Cacchi-type cyclization to form the core benzofuran structure.

-

Materials:

-

Methyl 4-hydroxy-3-iodobenzoate (11)

-

4-Ethynylanisole (6)

-

3,5-Dimethoxy-1-iodobenzene (7)

-